Limonene-1,2-epoxide

Catalog No.
S564714
CAS No.
203719-54-4
M.F
C₁₀H₁₆O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limonene-1,2-epoxide

CAS Number

203719-54-4

Product Name

Limonene-1,2-epoxide

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C₁₀H₁₆O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1

InChI Key

CCEFMUBVSUDRLG-XNWIYYODSA-N

SMILES

CC(=C)C1CCC2(C(C1)O2)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

limonene oxide, limonene-1,2-epoxide, limonene-1,2-epoxide, (1R-(1alpha,4beta,6alpha))-isomer, limonene-1,2-epoxide, (1S-(1alpha,4alpha,6alpha))-isomer, limonene-1,2-epoxide, cis-(+)-isomer, limonene-1,2-epoxide, cis-isomer, limonene-1,2-epoxide, trans-(+)-isomer, limonene-1,2-epoxide, trans-isomer, limonene-1,2-oxide, limoxide

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C(C1)O2)C

Anti-tumor properties

Studies suggest that limonene-1,2-epoxide exhibits anti-tumor activity. Research indicates it can induce apoptosis (programmed cell death) in cancer cells and suppress specific signaling pathways involved in tumor growth and survival []. Phase I clinical trials investigating its safety and efficacy in humans have also been conducted [].

Delivery systems

Scientists are exploring the use of limonene-1,2-epoxide in the development of novel drug delivery systems. Studies have shown the effectiveness of encapsulating the compound in solid lipid nanoparticles (SLNs) to control its release profile and enhance its potential therapeutic effects [].

Metabolism

Research is ongoing to understand the metabolic pathways of limonene-1,2-epoxide. Studies in rats have shown that limonene-1,2-epoxide is not a major intermediate in limonene metabolism, suggesting further investigation is needed to fully elucidate its metabolic fate [].

Molecular Structure Analysis

LE possesses a bicyclic structure with a cyclohexane ring fused to a cyclohexene ring. The key feature is the epoxide group, a three-membered ring containing an oxygen atom attached to two carbon atoms, located between the first and second carbon atoms (C-1 and C-2) of the cyclohexane ring []. This epoxide group is responsible for the reactivity of the molecule.


Chemical Reactions Analysis

Synthesis

LE is a natural product formed in citrus fruits through the oxidation of limonene by enzymes. However, it can also be synthesized in laboratories via various methods, including epoxidation of limonene with peracetic acid [].

Balanced chemical equation for enzymatic synthesis in citrus fruits:

Limonene + O2 -> LE + H2O (Reaction catalyzed by limonene monooxygenase) []

Decomposition

LE is susceptible to hydrolysis, where the epoxide ring breaks open in the presence of water to form two different diols (dihydrodiol isomers) depending on the orientation of the water molecule during the reaction []. This process can be catalyzed by enzymes known as limonene-1,2-epoxide hydrolases (LEHs) [].

Balanced chemical equation for hydrolysis:

LE + H2O -> Limonene dihydrodiol isomers

Other Reactions

Due to the reactive epoxide group, LE can undergo reactions with other nucleophiles (compounds with electron-donating groups) leading to the formation of various adducts [].


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature
  • Boiling point: Expected to be in the range of typical organic compounds (around 150-250°C)
  • Solubility: Likely soluble in organic solvents and slightly soluble in water due to the presence of the polar epoxide group
  • Stability: Unstable in acidic and aqueous environments due to its susceptibility to hydrolysis []
  • Cytotoxicity: LE exhibits some cytotoxic (cell-killing) properties against certain cancer cell lines, although the exact mechanism remains unclear [].
  • Metabolism: LE is an intermediate metabolite formed during the breakdown of limonene in the body. Studying its metabolism can provide insights into the detoxification processes of these citrus-derived compounds [].

Case Study

A study investigated the anti-proliferative effects (inhibiting cell growth) of LE on human leukemia cells. The results showed that LE induced cell death through a mechanism involving the activation of caspases, enzymes responsible for programmed cell death []. However, further research is needed to understand the complete picture.

Physical Description

Colourless to pale yellow liquid; fresh clean citrus aroma

XLogP3

2.5

Density

0.926-0.936 (20°)

Wikipedia

(4R)-limonene 1,2-epoxide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15

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